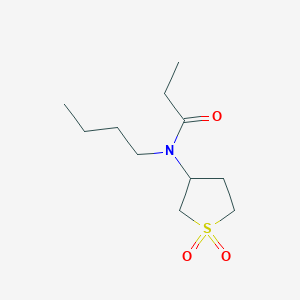

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It is offered by Benchchem for CAS No. 898413-09-7.

Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . This process was part of previous lead optimization efforts .Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group and a butyl group . The exact details of the molecular structure are not provided in the search results.Applications De Recherche Scientifique

Antibacterial Agents

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide analogues have been investigated for their potential as antibacterial agents. For instance, the synthesis and biological activity of various analogues of VRC3375, which is an orally active peptide deformylase inhibitor, have been studied. These studies focus on optimizing the structure-activity relationship for maximal antibacterial activity with minimal toxicity (Jain et al., 2003).

Antiviral Applications

Research has been conducted on compounds structurally similar to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide for their antiviral applications. For example, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) was identified as a potent inhibitor of Zika virus (ZIKV) replication. This compound inhibits the formation of ZIKV replication compartments in the endoplasmic reticulum, indicating its potential as an antiviral treatment (Riva et al., 2021).

Anticonvulsant Activity

Several derivatives of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide have been synthesized and tested for their anticonvulsant activity. For example, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives showed promising results against seizures induced by maximal electroshock (Aktürk et al., 2002).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, which are structurally related to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide, have been used as intermediates for the asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and are versatile intermediates in synthesizing a wide range of amines (Ellman et al., 2002).

Immunomodulatory Effects

Thionamides, which include compounds similar to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide, have shown immunomodulatory effects. For instance, carbimazole and propylthiouracil, both heterocyclic thionamides, have been found to inhibit the synthesis of proinflammatory cytokines and affect the nuclear factor (NF)-κB pathway, demonstrating anti-inflammatory and immunosuppressive properties (Humar et al., 2008).

Polymer Synthesis

Compounds structurally related to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide have been used in the synthesis of polymers. For example, stereoregular polyamides derived from L-tartaric acid, using derivatives such as 2,3-dimethoxybutylene alkanamides, have been synthesized for various applications (Bou et al., 1994).

Mécanisme D'action

Target of Action

The primary target of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential therapeutic targets .

Pharmacokinetics

The pharmacokinetic properties of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide It has been suggested that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability .

Result of Action

The activation of GIRK channels by N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .

Propriétés

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-3-5-7-12(11(13)4-2)10-6-8-16(14,15)9-10/h10H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRAMBBAFZIIAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2692418.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2692419.png)

![N-[cyano(4-ethylphenyl)methyl]-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B2692420.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2692422.png)

![4-[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B2692424.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)

![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2692436.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-fluorophenyl)triazol-4-amine](/img/structure/B2692437.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2692440.png)